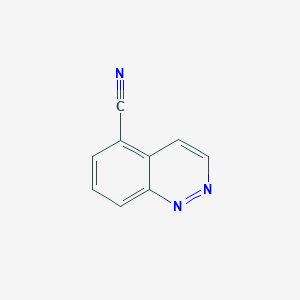
Cinnoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline-5-carbonitrile is a heterocyclic aromatic organic compound that belongs to the cinnoline family. It is characterized by a cinnoline ring system with a cyano group (-CN) attached at the 5th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnoline-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of derivatives of arenediazonium salts. This method typically uses arylhydrazones or arylhydrazines as precursors. The reaction conditions often involve the use of hydrochloric acid and sodium nitrite, which facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is produced using scalable methods that ensure high yield and purity. One such method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave irradiation. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cinnoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include various cinnoline derivatives with different functional groups, which can be further utilized in medicinal and material science applications .
Applications De Recherche Scientifique
Cinnoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: this compound derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Cinnoline-5-carbonitrile can be compared with other similar compounds such as quinoline, quinoxaline, and quinazoline. These compounds share a similar heterocyclic structure but differ in their functional groups and positions:
Quinoline: Contains a nitrogen atom at the 1-position.
Quinoxaline: Contains nitrogen atoms at the 1- and 4-positions.
Quinazoline: Contains nitrogen atoms at the 1- and 3-positions.
Uniqueness: this compound is unique due to the presence of the cyano group at the 5th position, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of novel bioactive molecules and materials .
Comparaison Avec Des Composés Similaires
- Quinoline
- Quinoxaline
- Quinazoline
Propriétés
Formule moléculaire |
C9H5N3 |
|---|---|
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
cinnoline-5-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H |
Clé InChI |
RRCBHLYHXMQOQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN=NC2=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)

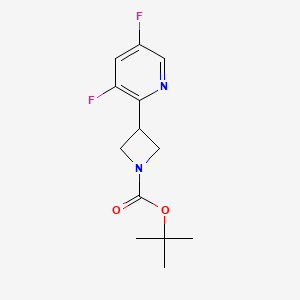
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
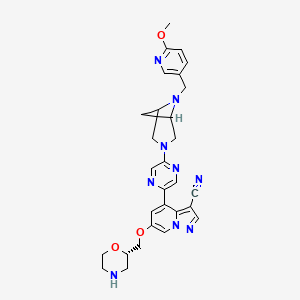

![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
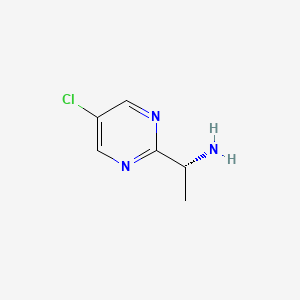
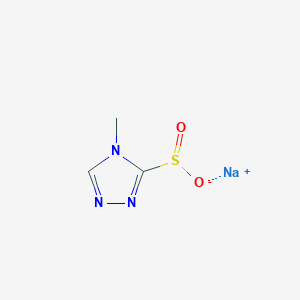
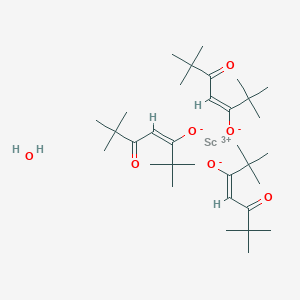
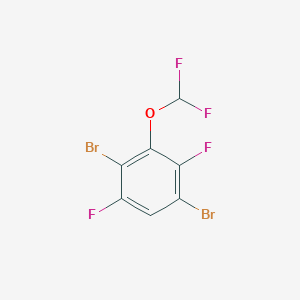
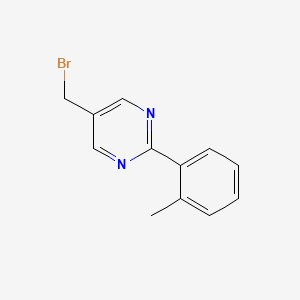
![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
